
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is an organic compound characterized by a pyrrole ring substituted with two methyl groups and a phenyl ring substituted with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol typically involves the reaction of 2,5-dimethylpyrrole with 2-methylbenzaldehyde under acidic conditions to form an intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or ketones.
Reduction: Can be reduced to form corresponding alkanes.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanol
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylphenyl)methanol
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2,4-dimethylphenyl)methanol
Uniqueness
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
83141-01-9 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
[3-(2,5-dimethylpyrrol-1-yl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C14H17NO/c1-10-7-8-11(2)15(10)14-6-4-5-13(9-16)12(14)3/h4-8,16H,9H2,1-3H3 |
Clave InChI |
IIBLIFVMJGQYSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=CC(=C2C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



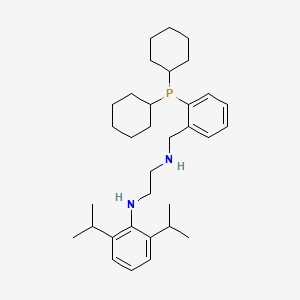


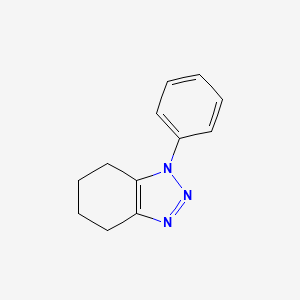


![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)
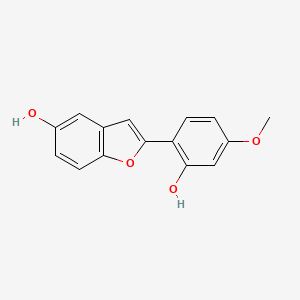
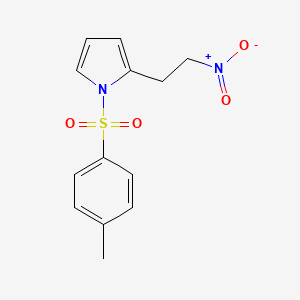
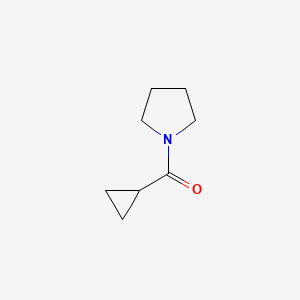

![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
